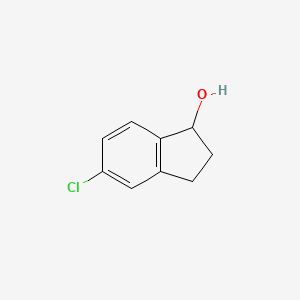

5-Chloro-2,3-dihydro-1H-inden-1-OL

描述

Significance as a Versatile Synthetic Intermediate

5-Chloro-2,3-dihydro-1H-inden-1-ol serves as a crucial precursor for the synthesis of a wide array of more complex molecules. Its utility stems from the presence of multiple reactive sites: the hydroxyl group, the aromatic ring, and the cyclopentyl moiety. The hydroxyl group can be readily oxidized to a ketone, forming 5-chloro-2,3-dihydro-1H-inden-1-one, a key intermediate in the production of arthropodicidal oxadiazines. google.com This ketone functionality also opens pathways for various nucleophilic addition and condensation reactions.

Furthermore, the chlorine substituent on the aromatic ring provides a handle for cross-coupling reactions, allowing for the introduction of diverse functional groups and the construction of elaborate molecular architectures. The indane framework itself, a fused bicyclic system of a benzene (B151609) ring and a cyclopentane (B165970) ring, offers a rigid and defined three-dimensional structure that is often sought after in drug design. eburon-organics.com

The synthesis of this compound itself is typically achieved through the reduction of its corresponding ketone, 5-chloro-2,3-dihydro-1H-inden-1-one. google.com The production of this ketone has been the subject of process improvements, with methods involving the cyclization of 3-chloro-1-(4-chlorophenyl)-1-propanone using sulfuric acid or solid acid catalysts. google.com These processes aim to maximize yield and purity by minimizing the formation of oligomeric byproducts. google.com

Role in Advanced Pharmaceutical Synthesis Strategies

The structural motif of this compound is embedded within a number of pharmacologically active compounds. Its role as an intermediate is particularly notable in the development of antiviral agents. For instance, derivatives of this compound have been investigated for their potential to inhibit the respiratory syncytial virus (RSV), a major cause of lower respiratory tract infections. nih.gov The discovery of potent and orally bioavailable fusion inhibitors of RSV has highlighted the importance of the substituted indane scaffold in antiviral drug discovery. nih.gov

Beyond antiviral applications, the broader class of indanone derivatives, for which this compound is a direct precursor, has shown a wide range of biological activities. beilstein-journals.org These include anti-inflammatory, analgesic, antimalarial, antibacterial, and anticancer properties. beilstein-journals.org The rigid indane framework is a key feature in drugs like Donepezil, used for the treatment of Alzheimer's disease, and Indinavir, an HIV protease inhibitor. nih.gov

Overview of Indane Derivatives in Modern Medicinal Chemistry and Chemical Biology

The indane nucleus is considered a "privileged scaffold" in medicinal chemistry. eburon-organics.comnih.gov This term refers to molecular frameworks that are capable of binding to multiple biological targets with high affinity. The versatility of the indane structure allows for the creation of large libraries of compounds with diverse pharmacological profiles.

Indane derivatives have demonstrated a remarkable breadth of biological activities, including:

Neuroprotective effects: Aminoindanes and indanediones are being explored for the development of neuroprotective molecules. eburon-organics.com Donepezil, an indanone derivative, is a well-established acetylcholinesterase inhibitor used in the management of Alzheimer's disease. mdpi.com

Anticancer activity: Substituted indanes and their analogues are being investigated as potential anticancer therapeutics that target various oncologic pathways. eburon-organics.com

Anti-inflammatory properties: The indane scaffold is present in anti-inflammatory drugs like Sulindac. eburon-organics.com

Antimicrobial and Antiviral Activity: As previously mentioned, indane derivatives have shown promise as antiviral agents, and some also exhibit antibacterial properties. nih.govbeilstein-journals.orgresearchgate.net

The rigid bicyclic structure of indane provides a well-defined orientation for appended functional groups, facilitating structure-activity relationship (SAR) studies and the rational design of new therapeutic agents. eburon-organics.com The diverse biological activities of indane derivatives underscore their importance in the ongoing quest for new and effective medicines. mdpi.comresearchgate.net

Structure

3D Structure

属性

IUPAC Name |

5-chloro-2,3-dihydro-1H-inden-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO/c10-7-2-3-8-6(5-7)1-4-9(8)11/h2-3,5,9,11H,1,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDXUNFVYUDYDQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1O)C=CC(=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60626321 | |

| Record name | 5-Chloro-2,3-dihydro-1H-inden-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60626321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33781-38-3 | |

| Record name | 5-Chloro-2,3-dihydro-1H-inden-1-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33781-38-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chloro-2,3-dihydro-1H-inden-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60626321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-chloro-2,3-dihydro-1H-inden-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 5 Chloro 2,3 Dihydro 1h Inden 1 Ol

Racemic Synthesis Pathways

Racemic 5-Chloro-2,3-dihydro-1H-inden-1-ol is most commonly synthesized through the reduction of its corresponding ketone precursor. This approach is efficient for producing the compound as a mixture of both enantiomers.

Precursor Chemistry: Transformation from 5-Chloro-1-indanone (B154136)

The primary route to racemic this compound begins with the precursor 5-Chloro-1-indanone. google.compatsnap.combeilstein-journals.org This ketone undergoes a reduction reaction to yield the target secondary alcohol. A standard and widely used method for this transformation is the use of sodium borohydride (B1222165) (NaBH₄). libretexts.orgncert.nic.inchemguide.co.uk This reagent is a mild and selective reducing agent, ideal for converting ketones and aldehydes to their corresponding alcohols. libretexts.orgncert.nic.inwikipedia.org

The reaction mechanism involves the nucleophilic addition of a hydride ion (H⁻) from the borohydride to the electrophilic carbonyl carbon of 5-Chloro-1-indanone. This step forms an intermediate alkoxide, which is subsequently protonated during an acidic or aqueous workup to yield the final product, this compound. libretexts.orgchemguide.co.uk This synthesis is typically performed in an alcoholic solvent, such as methanol (B129727) or ethanol (B145695), and provides the racemic alcohol in good yield. google.com

The precursor, 5-Chloro-1-indanone, can itself be synthesized through several established routes, often involving an intramolecular Friedel-Crafts acylation. beilstein-journals.orgasianpubs.org One common pathway starts from 3-chlorophenylpropionic acid, which is converted to its acid chloride and then cyclized. beilstein-journals.org Another approach involves the reaction of chlorobenzene (B131634) with 3-chloropropionyl chloride. patsnap.com

| Precursor | Reagent | Product | Reaction Type |

|---|---|---|---|

| 5-Chloro-1-indanone | Sodium Borohydride (NaBH₄) | (±)-5-Chloro-2,3-dihydro-1H-inden-1-ol | Ketone Reduction |

General Reductive Methodologies for Indenols

Beyond the specific use of sodium borohydride, a variety of reagents and methods are available for the reduction of indanones to indenols. The choice of reagent depends on factors like reactivity, selectivity, and reaction conditions.

Metal Hydride Reagents : Lithium aluminum hydride (LiAlH₄) is a more powerful reducing agent than NaBH₄ and can also be used for this transformation. libretexts.orgchemguide.co.ukwikipedia.org However, due to its high reactivity and violent reaction with protic solvents like water and alcohol, it requires anhydrous conditions, typically using a solvent like diethyl ether or tetrahydrofuran (B95107) (THF). chemguide.co.ukwikipedia.org

Catalytic Hydrogenation : This method involves the use of hydrogen gas (H₂) and a metal catalyst, such as palladium, platinum, or nickel. ncert.nic.in It is a widely used industrial process for carbonyl reduction. wikipedia.org The ketone is hydrogenated under pressure, leading to the formation of the corresponding alcohol.

Transfer Hydrogenation : In this approach, a hydrogen donor molecule, such as isopropanol (B130326) or formic acid, is used to transfer hydrogen to the ketone in the presence of a metal catalyst. organic-chemistry.org This method can be advantageous as it avoids the need for high-pressure hydrogenation equipment.

Other Established Synthetic Routes to Substituted Dihydroindenols

While the reduction of a pre-formed indanone is the most direct route, other methods can generate the substituted dihydroindenol ring system. An example is the intramolecular palladium-catalyzed reductive-Heck reaction. This modern synthetic method allows for the creation of chiral 3-substituted indanones from ortho-substituted chalcones. wikipedia.orgorganic-chemistry.org These chiral indanone products can then be stereoselectively reduced to the corresponding cis- or trans-dihydroindenols, providing an alternative pathway to highly substituted and enantiomerically enriched indenol structures.

Enantioselective Synthesis of this compound

Producing a single enantiomer of this compound requires enantioselective techniques. These methods can involve either the asymmetric reduction of the ketone precursor or the resolution of the racemic alcohol.

Biocatalytic Approaches for Chiral Induction

Biocatalysis, which uses enzymes to perform chemical transformations, offers a highly selective and environmentally friendly approach to producing chiral molecules. patsnap.com Lipases, in particular, are widely used for the kinetic resolution of racemic alcohols.

Kinetic resolution is a powerful technique for separating a racemic mixture. It relies on the differential rate of reaction of two enantiomers with a chiral catalyst or reagent. In the case of racemic this compound, a lipase (B570770) can be used to selectively acylate one of the alcohol enantiomers, leaving the other unreacted.

Burkholderia cepacia lipase (BCL), also formerly known as Pseudomonas cepacia lipase, is a versatile and robust enzyme frequently used for this purpose. google.compatsnap.com It is known for its high enantioselectivity in the transesterification of secondary alcohols. chemguide.co.ukasianpubs.org The process involves reacting the racemic alcohol with an acyl donor, such as vinyl acetate (B1210297) or ethyl acetate, in an organic solvent. The lipase selectively catalyzes the transfer of the acetyl group to one enantiomer (e.g., the R-enantiomer) at a much faster rate than the other.

This results in a mixture containing one enantiomer as an ester (e.g., (R)-5-Chloro-2,3-dihydro-1H-inden-1-yl acetate) and the other as the unreacted alcohol (e.g., (S)-5-Chloro-2,3-dihydro-1H-inden-1-ol). These two compounds can then be separated using standard chromatographic techniques. The ester can be subsequently hydrolyzed to recover the other alcohol enantiomer if desired. The efficiency of this resolution is often described by the enantiomeric ratio (E value), with high E values (>200) indicating excellent selectivity. asianpubs.org

| Racemic Substrate | Enzyme | Acyl Donor | Products | Separation Outcome |

|---|---|---|---|---|

| (±)-5-Chloro-2,3-dihydro-1H-inden-1-ol | Burkholderia cepacia lipase (BCL) | Vinyl Acetate | (R)-5-Chloro-2,3-dihydro-1H-inden-1-yl acetate + (S)-5-Chloro-2,3-dihydro-1H-inden-1-ol | Separated enantiomers |

Kinetically Controlled Biocatalytic Esterification

The kinetic resolution of racemic this compound through biocatalytic esterification represents a highly effective method for separating its enantiomers. This technique leverages the stereoselectivity of enzymes, most commonly lipases, to preferentially acylate one enantiomer of the racemic alcohol, allowing for the separation of the faster-reacting enantiomer (as an ester) from the unreacted, slower-reacting enantiomer.

The process typically involves the racemic alcohol, an acyl donor (such as vinyl acetate or an acid anhydride), and a lipase catalyst in an organic solvent. Lipases from various microbial sources, including Candida antarctica (often immobilized as Novozym 435), Candida rugosa, and Aspergillus niger, have demonstrated high efficacy in resolving similar cyclic alcohols. mdpi.commdpi.commdpi.com The reaction conditions, such as solvent, temperature, and the nature of the acyl donor, are crucial for achieving high enantioselectivity (E-value) and conversion. For instance, the use of a biphasic system or the addition of ionic liquids can enhance both the activity and stability of the lipase, leading to improved resolution efficiency. mdpi.com

The success of this method relies on the significant difference in the rate of esterification between the (R)- and (S)-enantiomers. When the reaction reaches approximately 50% conversion, one enantiomer is predominantly in its ester form, while the other remains as an alcohol. These can then be separated using standard chromatographic techniques. This approach is widely valued for its mild reaction conditions and high enantiomeric excesses (ee) often exceeding 99%. mdpi.com

Table 1: Representative Data for Lipase-Catalyzed Kinetic Resolution of Racemic Alcohols

| Lipase Source | Acyl Donor | Solvent | Conversion (%) | Enantiomeric Excess (ee) of Unreacted Alcohol (%) | Reference |

|---|---|---|---|---|---|

| Candida antarctica Lipase B | Vinyl Acetate | Hexane | ~50 | >99 | nih.gov |

| Candida rugosa Lipase | Vinyl Propionate | Toluene | ~50 | 98 | mdpi.com |

Note: This table presents typical data for lipase-catalyzed resolutions of analogous secondary alcohols and is intended to be representative of the expected outcomes for this compound.

Asymmetric Catalysis with Metal Complexes

Asymmetric synthesis via the catalytic reduction of the corresponding prochiral ketone, 5-chloro-1-indanone, is a direct and highly efficient route to enantiomerically enriched this compound. This method employs a chiral catalyst, typically a transition metal complex with a chiral ligand, to stereoselectively deliver a hydride to the ketone, yielding one enantiomer of the alcohol in excess.

A prominent example of this approach is the Corey-Bakshi-Shibata (CBS) reduction, which utilizes an oxazaborolidine catalyst. This catalyst coordinates with a borane (B79455) source (e.g., borane-dimethyl sulfide (B99878) complex) and the ketone, creating a rigid, chiral environment that directs the hydride transfer to one face of the carbonyl group. This methodology is well-established for the asymmetric reduction of a wide array of ketones, including substituted indanones.

Another powerful strategy involves transition metal-catalyzed asymmetric transfer hydrogenation or hydrogenation. Ruthenium and rhodium complexes are commonly employed, paired with chiral ligands such as substituted diamines, amino alcohols, or phosphines (e.g., MonoPhos). organic-chemistry.org These catalytic systems can achieve high conversions and excellent enantioselectivities under relatively mild conditions, often using isopropanol as a hydride source in transfer hydrogenation or molecular hydrogen in hydrogenation. The choice of metal, ligand, and reaction conditions is critical to the success of the synthesis, influencing both the yield and the enantiomeric excess of the final product.

Table 2: Asymmetric Reduction of Analogous Prochiral Ketones using Metal Complexes

| Catalyst System | Ligand | Reductant | Yield (%) | Enantiomeric Excess (ee) (%) | Reference |

|---|---|---|---|---|---|

| RuCl₂(PPh₃)₃ | (S,S)-TsDPEN | HCOOH/NEt₃ | 95 | 98 ((R)-alcohol) | ru.nl |

| [Rh(cod)Cl]₂ | (R)-MonoPhos | H₂ | >99 | 96 ((S)-alcohol) | organic-chemistry.org |

Note: This table contains data from the asymmetric reduction of similar indanone substrates and serves to illustrate the potential efficacy of these methods for the synthesis of this compound.

Diastereoselective Synthesis Strategies

Diastereoselective synthesis strategies become relevant when a molecule contains two or more stereocenters. In the case of this compound, which possesses a single stereocenter at the C-1 position, diastereoselectivity is not a factor in its direct synthesis. However, these strategies are crucial for the synthesis of more complex derivatives of this alcohol where an additional stereocenter is introduced.

For example, if the indenol is used as a scaffold for further functionalization, such as in the synthesis of a diol derivative through epoxidation and subsequent ring-opening, the stereochemical outcome of the second reaction would be influenced by the existing stereocenter at C-1. A diastereoselective epoxidation of a related homoallylic 1,2-diol has been reported, demonstrating that the existing chirality can direct the approach of the reagent to one face of the double bond. acs.org

Similarly, if the indenol were to be incorporated into a larger molecule containing another chiral center, the coupling reaction could be designed to be diastereoselective. This would involve the use of chiral reagents or catalysts that can differentiate between the diastereomeric transition states leading to the different product diastereomers. While not directly applicable to the synthesis of the title compound itself, the principles of diastereoselective synthesis are a critical consideration in its use as a chiral intermediate for more complex targets.

Stereochemical Characterization and Absolute Configuration Determination of 5 Chloro 2,3 Dihydro 1h Inden 1 Ol Enantiomers

Enantiomeric Resolution and Separation Techniques

The separation of the racemic mixture of 5-Chloro-2,3-dihydro-1H-inden-1-ol into its individual enantiomers is a crucial step in obtaining stereochemically pure compounds. This is achieved through various resolution and separation techniques, with chiral High-Performance Liquid Chromatography (HPLC) being a primary analytical tool, complemented by preparative methods for isolating larger quantities of each enantiomer.

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomer Separation

Chiral HPLC is a powerful analytical technique for the separation and quantification of enantiomers. This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and, thus, separation. sigmaaldrich.com

For the enantiomers of this compound, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, have proven effective. arkat-usa.orgnih.gov Specifically, a Chiralcel OJ-H column, which has a tris(4-methylbenzoate)cellulose selector, has been successfully used. arkat-usa.org The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP. The stability of these complexes differs for the (R)- and (S)-enantiomers, resulting in differential elution from the column. sigmaaldrich.com

In a typical analysis, the (S)-enantiomer of this compound is more strongly retained by the Chiralcel OJ-H stationary phase compared to the (R)-enantiomer. arkat-usa.org The efficiency of the separation is influenced by several factors, including the composition of the mobile phase (often a mixture of alkanes and an alcohol modifier like isopropanol), the flow rate, and the column temperature. sigmaaldrich.comchromatographyonline.com Optimization of these parameters is essential to achieve baseline resolution, which is critical for accurate determination of enantiomeric excess (e.e.).

Table 1: Illustrative Chiral HPLC Parameters for Separation of this compound Enantiomers

| Parameter | Condition | Reference |

| Column | Chiralcel OJ-H (250 x 4.6 mm, 5 µm) | arkat-usa.org |

| Mobile Phase | Hexane/Isopropanol (B130326) (90:10, v/v) | arkat-usa.org |

| Flow Rate | 1.0 mL/min | sigmaaldrich.com |

| Detection | UV at 220 nm | arkat-usa.org |

| Elution Order | (R)-enantiomer followed by (S)-enantiomer | arkat-usa.org |

Preparative Resolution Methods

While analytical chiral HPLC is excellent for quantification, preparative methods are required to isolate larger amounts of the individual enantiomers. A highly effective method for the preparative resolution of racemic this compound is kinetic resolution catalyzed by enzymes.

Lipases, such as Burkholderia cepacia lipase (B570770) (BCL) or Novozyme 435 (Candida antarctica lipase B), are commonly used for this purpose. arkat-usa.org The process involves the enantioselective acylation of the alcohol. For instance, in the presence of an acyl donor like vinyl acetate (B1210297), BCL selectively catalyzes the acylation of the (R)-enantiomer, leaving the (S)-enantiomer unreacted. arkat-usa.org This results in a mixture of (R)-5-Chloro-2,3-dihydro-1H-inden-1-yl acetate and unreacted (S)-5-Chloro-2,3-dihydro-1H-inden-1-ol, which can then be easily separated by standard chromatographic techniques. This enzymatic method is valued for its high enantioselectivity, often yielding enantiomeric excesses of 96-99%. arkat-usa.org

Determination of Absolute Configuration

Once the enantiomers are separated, it is imperative to assign the absolute configuration (R or S) to each. A convergent approach, utilizing multiple independent techniques, provides the most reliable assignment.

Convergent Methodologies for Definitive Assignment

A convergent strategy for assigning the absolute configuration of the this compound enantiomers involves combining data from enzymatic resolution, chiral HPLC, and single-crystal X-ray diffraction. arkat-usa.org The enantioselectivity of the enzymatic reaction (e.g., the known (R)-selectivity of BCL in acylation) provides an initial assignment. arkat-usa.org This assignment is then correlated with the elution order observed in chiral HPLC. The definitive confirmation is ideally obtained from an absolute method like single-crystal X-ray diffraction. The congruence of results from these different methods significantly increases the confidence in the final assignment. arkat-usa.orgnih.gov

Single Crystal X-Ray Diffraction Analysis

Single-crystal X-ray diffraction is a powerful, non-destructive technique that provides detailed information about the three-dimensional structure of a crystalline molecule, including the absolute configuration of its stereocenters. carleton.eduiisc.ac.in To determine the absolute configuration, a suitable single crystal of one of the enantiomers, or a derivative thereof, is required. researchgate.netmdpi.com

The technique involves irradiating the crystal with monochromatic X-rays and analyzing the resulting diffraction pattern. carleton.edu For chiral molecules, the phenomenon of anomalous dispersion can be used to determine the absolute configuration. This is often referred to as the Bijvoet method. The analysis of the diffraction data allows for the unambiguous determination of the spatial arrangement of the atoms, confirming whether the stereocenter at C-1 has the (R) or (S) configuration. arkat-usa.orgcarleton.edu

Table 2: Illustrative Crystallographic Data for Absolute Configuration Determination

| Parameter | Example Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| Unit Cell Dimensions | a = X.XXX Å, b = Y.YYY Å, c = Z.ZZZ Å |

| Flack Parameter | ~0 |

Note: The Flack parameter is a critical value in determining the absolute structure of a chiral crystal. A value close to zero for a given configuration confirms its correctness.

Spectroscopic Methods for Stereochemical Assignment (e.g., Mosher Acid Derivatization)

Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) using chiral derivatizing agents, offer another route to assigning absolute configuration. The Mosher acid method is a classic example. oregonstate.eduyoutube.com

This method involves reacting the separated enantiomers of this compound with the two enantiomers of a chiral reagent, typically (R)- and (S)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride (Mosher's acid chloride). libretexts.orgutoronto.ca This reaction forms a pair of diastereomeric esters for each alcohol enantiomer. Since diastereomers have different physical properties, their ¹H NMR spectra will also be different. youtube.com

By analyzing the differences in the chemical shifts (Δδ = δS - δR) of the protons near the newly formed ester linkage in the two diastereomeric products, the absolute configuration of the original alcohol can be deduced. oregonstate.edulibretexts.org The phenyl group of the Mosher's ester creates a specific anisotropic effect, leading to predictable shielding or deshielding of nearby protons based on the stereochemistry. youtube.com This allows for the confident assignment of the (R) or (S) configuration to the alcohol.

Assessment of Enantiomeric Purity

The assessment of enantiomeric purity for this compound is a critical step to ensure the stereochemical integrity of the separated enantiomers. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the predominant method for this purpose. This technique allows for the effective separation and quantification of the individual (R)- and (S)-enantiomers from a racemic or enantioenriched mixture.

Detailed research findings demonstrate the successful resolution of this compound enantiomers through chiral HPLC. arkat-usa.org In these studies, racemic 2,3-dihydro-1H-inden-1-ols are resolved into their respective enantiomers via kinetically controlled esterification biocatalyzed by Burkholderia cepacia lipase. arkat-usa.org The subsequent analysis of the enantiomeric excess (ee) and the confirmation of the absolute configuration are reliably performed using a specialized chiral HPLC setup. arkat-usa.org

The separation is typically achieved on a polysaccharide-based chiral stationary phase. Specifically, a Chiralcel OJ-H column, which contains cellulose tris(4-methylbenzoate) coated on silica (B1680970) gel, has proven to be highly effective for resolving the enantiomers of this compound. arkat-usa.org Analysis of the racemic mixture on this column shows two distinct peaks corresponding to the (S)- and (R)-enantiomers. The established elution order on the Chiralcel OJ-H column indicates that the (S)-enantiomer is more strongly retained by the stationary phase and thus has a longer retention time compared to the (R)-enantiomer. arkat-usa.org

Following enzymatic resolution, the analysis of the individual enantiomers confirms their high optical purity, often achieving enantiomeric excess values in the range of 96-99% ee. arkat-usa.org The chromatograms of the purified samples show a single, sharp peak corresponding to the desired enantiomer, confirming the efficacy of the resolution and the analytical method. arkat-usa.org

The table below summarizes the chromatographic conditions used for the successful enantiomeric purity assessment of this compound.

Table 1: Chiral HPLC Method for Enantiomeric Purity Assessment of this compound

| Parameter | Details | Source |

|---|---|---|

| Analytical Technique | High-Performance Liquid Chromatography (HPLC) | arkat-usa.org |

| Chiral Stationary Phase (CSP) | Chiralcel OJ-H | arkat-usa.org |

| Selector | Cellulose tris(4-methylbenzoate) on 5 µm silica gel | arkat-usa.org |

| Column Dimensions | 250 x 4.6 mm | arkat-usa.org |

| Analyte | This compound | arkat-usa.org |

| Observation | Racemate is resolved into two distinct peaks. | arkat-usa.org |

| Elution Order | The (R)-enantiomer elutes before the (S)-enantiomer. | arkat-usa.org |

| Result | Method successfully separates and allows quantification of (R)- and (S)-enantiomers, confirming high enantiomeric purity (96-99% ee) after resolution. | arkat-usa.org |

Derivatization and Structure Activity Relationship Sar Studies Stemming from 5 Chloro 2,3 Dihydro 1h Inden 1 Ol

Elaboration into Diverse Biologically Active Scaffolds

The 5-chloro-1-indanol scaffold is a versatile building block that has been elaborated into a variety of biologically active compounds. The corresponding ketone, 5-chloro-1-indanone (B154136), is a common precursor in these synthetic pathways. beilstein-journals.orgresearchgate.net This ketone can be readily prepared from precursors like 3-chlorophenylpropionic acid through intramolecular Friedel–Crafts acylation. beilstein-journals.org The indanone and indanol structures are central to the development of agents targeting a range of conditions, from neurodegenerative diseases to infectious agents and cancer. beilstein-journals.orgresearchgate.net

For instance, derivatives of 1-indanone (B140024) have been investigated as multifunctional drugs for the potential treatment of Alzheimer's disease. beilstein-journals.org Furthermore, the core indanone structure has been incorporated into hybrid molecules, such as aryl pyrazole-indanone hybrids, which have demonstrated moderate anticancer potential against cell lines like MCF-7. rasayanjournal.co.in These hybrids are typically synthesized via a Knoevenagel condensation between a substituted 1-indanone and an appropriate aldehyde. rasayanjournal.co.in The resulting compounds, which merge the structural features of both pyrazole (B372694) and indanone, have also shown promising antimicrobial activity. rasayanjournal.co.in

Synthetic Transformations for Functional Group Interconversion and Modification

The chemical reactivity of the hydroxyl and chloro groups, as well as the aromatic ring of 5-Chloro-2,3-dihydro-1H-inden-1-ol, allows for a wide array of synthetic transformations. These modifications are key to fine-tuning the molecule's steric and electronic properties, which in turn influences its interaction with biological targets.

The hydroxyl group at the 1-position is a primary site for modification. It can be oxidized to the corresponding ketone, 5-chloro-1-indanone, a versatile intermediate for further reactions. beilstein-journals.org This ketone can then undergo reactions such as the Knoevenagel condensation to introduce new carbon-carbon double bonds and extend the molecular scaffold. rasayanjournal.co.in The hydroxyl group can also be a point of attachment for various other functional groups through esterification or etherification, enabling the exploration of different substituents to probe for improved biological activity.

A key transformation involves the introduction of a methoxycarbonyl group at the 2-position of 5-chloro-1-indanone, followed by hydroxylation, to produce methyl 5-chloro-2,3-dihydro-2-hydroxy-1-oxo-1H-indene-2-carboxylate. nih.govgoogle.com This intermediate is notably used in the synthesis of the insecticide indoxacarb. google.comgoogle.com This process highlights how functional group interconversions can transform a simple indanol derivative into a high-value agrochemical.

Design and Synthesis of Analogues and Homologues

The systematic design and synthesis of analogues and homologues are a cornerstone of SAR studies. By making incremental changes to the lead structure of this compound, chemists can map the structural requirements for a desired biological effect.

An example of this approach can be seen in the development of pyrazole-indanone hybrids. rasayanjournal.co.in By reacting 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde with various substituted 1-indanones, a series of analogues can be generated. rasayanjournal.co.in The subsequent evaluation of these compounds for anticancer and antimicrobial activity allows researchers to correlate specific substitution patterns with biological efficacy. For example, certain substitutions on the indanone ring led to moderate anticancer activity, while others resulted in potent antimicrobial effects against S. aureus. rasayanjournal.co.in

Similarly, SAR studies on indole-based compounds, which can be conceptually related to the indane scaffold, have shown that the linkage points and substituents on the ring systems are critical for activity. nih.gov Altering the connectivity between rings or changing the substituents can lead to significant variations in biological outcomes, such as antiviral activity. nih.gov This principle of systematic modification is directly applicable to the 5-chloro-1-indanol scaffold to optimize it for a specific biological target. The table below illustrates how modifications to a related indole (B1671886) scaffold impact its biological activity.

| Compound ID | Scaffold Modification | Biological Activity (IC50) |

| 5f | p-2-methyl pyrrolidin-1-yl | 68 ± 5 nM (anti-EGFRWT) |

| 5g | p-4-morpholin-1-yl | 74 ± 5 nM (anti-EGFRWT) |

| 5d | p-N,N-dimethylamino | 85 ± 5 nM (anti-EGFRWT) |

| 6e | 4-benzylpiperidin-1-yl | 98 ± 7 nM (anti-EGFRWT) |

| 6f | 1H-benzo[d]imidazole-2-yl)methyl | 93 ± 6 nM (anti-EGFRWT) |

| Data sourced from a study on indole-2-carboxamide derivatives as EGFR inhibitors, demonstrating how substituent changes affect inhibitory concentration. nih.gov |

Computational and Structure-Based Approaches to Derived Compound Design

In modern drug discovery, computational methods are indispensable tools for designing new compounds and understanding their interactions with biological targets. nih.govnih.gov Techniques such as molecular docking, quantitative structure-activity relationship (QSAR) modeling, and pharmacophore mapping are used to guide the synthesis of derivatives of scaffolds like this compound. dntb.gov.uamdpi.com

Molecular docking studies, for instance, can predict the binding orientation and affinity of a designed analogue within the active site of a target protein. nih.gov This allows researchers to prioritize the synthesis of compounds that are most likely to be active. For example, docking studies on pyrazoline derivatives have been used to rationalize their anti-inflammatory activity by showing how they interact with the COX-2 enzyme. Similarly, computational studies on Schiff bases have been used to predict their stability and interaction with enzymes like AChE and MAO-B, which are relevant to neurodegenerative diseases. dntb.gov.ua

QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. This can help identify the key physicochemical properties (e.g., lipophilicity, electronic effects) that govern activity, guiding the design of more potent analogues. mdpi.com These in silico approaches, when used in conjunction with traditional synthetic and screening methods, can significantly accelerate the process of developing novel, biologically active compounds derived from the 5-chloro-1-indanol core.

Pharmacological and Biological Applications of Compounds Derived from 5 Chloro 2,3 Dihydro 1h Inden 1 Ol

Modulation of G Protein-Coupled Receptors (GPCRs)

GPR40 Receptor Agonism for Metabolic Disorders (e.g., Diabetes)

Compounds derived from the inden-1-ol structure have been investigated as agonists for the G protein-coupled receptor 40 (GPR40), a promising target for the treatment of type 2 diabetes. nih.goveurekaselect.com GPR40 is predominantly expressed in pancreatic β-cells and is activated by medium and long-chain fatty acids, leading to glucose-dependent insulin (B600854) secretion (GDIS). nih.goveurekaselect.com This mechanism is advantageous as it carries a lower risk of hypoglycemia compared to some traditional diabetes therapies. nih.govnih.gov

Synthetic agonists of GPR40, including those with a constrained tricyclic spirocycle structure derived from 2,3-dihydro-1H-indene, have been developed to enhance insulin secretion. nih.gov Research has shown that constraining the phenylpropanoic acid structure with a fused 5-membered ring, as seen in the 2,3-dihydro-1H-indene scaffold, can lead to improved potency. nih.gov Further modifications, such as the incorporation of a spiro-cyclopropane to the dihydroindene, have resulted in even more potent full agonists of GPR40. nih.gov One such compound, AM-5262, demonstrated enhanced glucose-stimulated insulin secretion in both mouse and human islets and improved glucose homeostasis in in vivo studies. nih.gov

Clinical trials with GPR40 agonists have shown promising results in managing blood glucose levels. For instance, the GPR40 agonist TAK-875 was found to reduce both fasting and postprandial blood glucose and lower HbA1c levels in patients with type 2 diabetes, with an efficacy comparable to the sulfonylurea glimepiride (B1671586) but without inducing hypoglycemia. nih.goveurekaselect.com

Table 1: GPR40 Agonists and their Investigated Effects

| Compound/Class | Key Structural Feature | Investigated Effect | Reference |

| Phenylpropanoic acid derivatives | Constrained with a fused 5-membered ring (2,3-dihydro-1H-indene) | Modest improvement in GPR40 agonist potency | nih.gov |

| Tricyclic Spirocycles (e.g., AM-5262) | Spiro-cyclopropane attached to dihydroindene | Increased potency and full agonism on GPR40; enhanced glucose-stimulated insulin secretion | nih.gov |

| TAK-875 | Synthetic small-molecule GPR40 agonist | Reduced fasting and postprandial blood glucose, lowered HbA1c | nih.goveurekaselect.com |

| AMG 837 | GPR40 partial agonist | Serves as a reference compound in GPR40 agonist discovery | nih.gov |

Ligands for Serotonin (B10506) Receptors (5-HT) in Neuropsychiatric Research

Derivatives of the inden-1-ol framework have been explored as ligands for serotonin (5-HT) receptors, which are implicated in a variety of neuropsychiatric disorders, including anxiety, depression, and schizophrenia. nih.govresearchgate.net The diverse family of 5-HT receptors presents numerous targets for therapeutic intervention. nih.govresearchgate.net

Research has focused on synthesizing novel compounds with high affinity and selectivity for specific 5-HT receptor subtypes. For example, new piperazinyl-substituted thienopyrimidine derivatives have been synthesized and evaluated for their affinity for 5-HT3 and 5-HT4 receptors. core.ac.uk Some of these compounds demonstrated good affinity for the 5-HT3 receptor, with one derivative exhibiting a Ki value of 33 nM and acting as a noncompetitive antagonist. core.ac.uk The development of selective 5-HT3 receptor antagonists is of interest due to their potential therapeutic applications beyond antiemesis, including the treatment of psychosis, memory impairment, and anxiety. core.ac.uk

In another study, new substituted piperazines were synthesized with the aim of identifying selective ligands for the 5-HT1A receptor subtype. nih.gov Microwave-assisted synthesis proved to be an efficient method for producing these compounds in good yields. nih.gov One of the synthesized compounds showed high affinity and selectivity for the 5-HT1A receptor with a Ki value of 36 nM. nih.gov Similarly, a series of 5-phenyl core.ac.uknih.govnih.govtriazole derivatives containing a phenylpiperazinyl moiety were synthesized and tested for their affinity for the 5-HT1A receptor, with some compounds showing Ki values in the nanomolar range. researchgate.net The search for new 5-HT6 receptor ligands has also led to the development of 1,3,5-triazine (B166579) derivatives, with one compound showing potent and selective binding with a Ki of 13 nM. nih.gov

Table 2: Selected Serotonin Receptor Ligands and their Binding Affinities

| Compound Class | Target Receptor | Key Finding | Ki Value | Reference |

| Piperazinyl-substituted thienopyrimidines | 5-HT3 | High affinity and noncompetitive antagonist | 33 nM | core.ac.uk |

| Substituted piperazines | 5-HT1A | High affinity and selectivity | 36 nM | nih.gov |

| 5-phenyl core.ac.uknih.govnih.govtriazoles | 5-HT1A | Nanomolar range affinity | Not specified | researchgate.net |

| 1,3,5-triazine derivatives | 5-HT6 | Potent and selective ligand | 13 nM | nih.gov |

Antiviral Agents: Precursors for HIV Protease Inhibitors (e.g., Indinavir Synthesis)

The 5-Chloro-2,3-dihydro-1H-inden-1-ol moiety is a crucial intermediate in the synthesis of certain antiviral drugs, most notably the HIV-1 protease inhibitor, Indinavir. nih.gov HIV-1 protease is an essential enzyme for the replication of the HIV virus, and its inhibition is a key strategy in the management of HIV/AIDS. nih.gov

Indinavir is a potent inhibitor of HIV-1 protease, with a reported Ki of 0.36 nM. nih.gov Its chemical structure incorporates a (1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl group, which is derived from the corresponding indanol precursor. nih.gov The development of protease inhibitors like Indinavir was a significant milestone in the advent of highly active antiretroviral therapy (HAART), which combines different classes of antiretroviral drugs to effectively suppress viral replication. nih.gov The design of such inhibitors often focuses on creating molecules that fit within the substrate envelope of the protease active site to optimize interactions and improve resistance profiles. nih.gov

Neurodegenerative Disease Therapeutics: Intermediates for Alzheimer's and Parkinson's Disease Treatments (e.g., Ladostigil Synthesis)

The inden-1-ol scaffold is also a valuable intermediate in the synthesis of compounds aimed at treating neurodegenerative diseases like Alzheimer's and Parkinson's disease. One notable example is its use in the synthesis of Ladostigil. researchgate.net Ladostigil is a multimodal drug that exhibits neuroprotective effects through the inhibition of both monoamine oxidase-A and -B (MAO-A and MAO-B) and cholinesterases. researchgate.net This dual action makes it a promising candidate for the treatment of Alzheimer's disease and Lewy body dementia. researchgate.net

The core structure of Ladostigil contains an amino-indan moiety, which can be synthesized from an indenone precursor. Research in this area also explores the synthesis of other potentially therapeutic agents. For instance, novel indole-based compounds have been designed and synthesized as potential anti-Alzheimer's and anti-neuroinflammatory agents, targeting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). nih.gov Some of these compounds have shown dual inhibitory activity in the nanomolar range and the ability to inhibit the self-aggregation of Aβ amyloid. nih.gov

Utility in Insecticide and Bioregulator Development

Beyond its pharmaceutical applications, 5-Chloro-2,3-dihydro-1H-inden-1-one, a direct precursor to the corresponding indenol, is a key intermediate in the production of certain arthropodicidal oxadiazines. google.com These compounds are a class of insecticides used to control a variety of pests. An improved process for synthesizing 5-chloro-2,3-dihydro-1H-inden-1-one has been developed to enhance yield and purity, highlighting its importance in the agrochemical industry. google.com The development of new pesticides is an ongoing effort to find molecules that are effective at low doses and have favorable environmental profiles. nih.govscispace.com

Advanced Analytical and Spectroscopic Characterization Methods for 5 Chloro 2,3 Dihydro 1h Inden 1 Ol and Its Intermediates

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for the structural determination of organic molecules, providing detailed information about the chemical environment of individual atoms.

For the intermediate, 5-Chloro-2,3-dihydro-1H-inden-1-one , ¹H and ¹³C NMR spectra provide definitive confirmation of its structure. While specific experimental spectra are proprietary and found in databases such as the Spectral Data Base System for Organic Compounds (SDBS), general principles and expected chemical shifts can be discussed. In the ¹H NMR spectrum, characteristic signals for the aromatic protons are expected in the downfield region, with their splitting patterns revealing their substitution pattern on the benzene (B151609) ring. The methylene (B1212753) protons of the indanone ring system would appear as distinct multiplets in the aliphatic region. The ¹³C NMR spectrum would show a characteristic signal for the carbonyl carbon at a significantly downfield chemical shift (typically in the range of 190-220 ppm), in addition to signals for the aromatic and aliphatic carbons. bhu.ac.inoregonstate.edubgb-analytik.comchemconnections.org

For the final product, 5-Chloro-2,3-dihydro-1H-inden-1-ol , the reduction of the ketone to an alcohol introduces significant changes in the NMR spectra. The most notable change in the ¹H NMR spectrum is the appearance of a new signal corresponding to the hydroxyl proton (-OH), the chemical shift of which can be concentration and solvent dependent. Additionally, the proton on the carbon bearing the hydroxyl group (the carbinol proton) will appear as a distinct multiplet, with its coupling to adjacent protons providing valuable structural information. In the ¹³C NMR spectrum, the carbonyl signal will be absent, and a new signal for the carbon attached to the hydroxyl group will appear in the range of 60-80 ppm. oregonstate.edupdx.edu

Table 1: Predicted ¹H NMR Chemical Shifts

| Compound Name | Functional Group Protons | Aromatic Protons | Aliphatic Protons |

| 5-Chloro-2,3-dihydro-1H-inden-1-one | N/A | ~7.2-7.8 ppm | ~2.5-3.5 ppm |

| This compound | ~1.5-4.0 ppm (-OH), ~5.0-5.5 ppm (-CHOH) | ~7.0-7.5 ppm | ~1.8-3.0 ppm |

Table 2: Predicted ¹³C NMR Chemical Shifts

| Compound Name | Carbonyl Carbon | Aromatic Carbons | Aliphatic Carbons |

| 5-Chloro-2,3-dihydro-1H-inden-1-one | ~190-205 ppm | ~120-150 ppm | ~25-40 ppm |

| This compound | N/A | ~120-145 ppm | ~20-40 ppm, ~60-80 ppm (-CHOH) |

High-Resolution Mass Spectrometry (HRMS) for Compound Identity Confirmation

HRMS is a powerful technique used to determine the elemental composition of a molecule with high accuracy by measuring its mass-to-charge ratio (m/z) to a very high degree of precision. semanticscholar.org

For 5-Chloro-2,3-dihydro-1H-inden-1-one , with a molecular formula of C₉H₇ClO, the expected monoisotopic mass is approximately 166.0185 g/mol . nih.govsigmaaldrich.com HRMS analysis would confirm this exact mass, thereby verifying the elemental composition. The fragmentation pattern observed in the mass spectrum can provide further structural information. Common fragmentation pathways for ketones include alpha-cleavage, leading to the loss of alkyl or aryl groups adjacent to the carbonyl group. chemguide.co.uklibretexts.orgwhitman.edu

The reduction to This compound (C₉H₉ClO) results in a change in the molecular weight to approximately 168.0342 g/mol . HRMS would be used to confirm this new exact mass. The fragmentation pattern will also differ significantly from the ketone intermediate. Alcohols often exhibit a prominent M-18 peak, corresponding to the loss of a water molecule. whitman.edu Other characteristic fragmentation patterns can also be used to confirm the structure. The analysis of these fragmentation patterns provides a high degree of confidence in the compound's identity. nih.govmdpi.com

Table 3: High-Resolution Mass Spectrometry Data

| Compound Name | Molecular Formula | Exact Mass ( g/mol ) | Key Fragmentation Ions (m/z) |

| 5-Chloro-2,3-dihydro-1H-inden-1-one | C₉H₇ClO | 166.0185 | [M]+•, [M-CO]+•, [M-Cl]+ |

| This compound | C₉H₉ClO | 168.0342 | [M]+•, [M-H₂O]+•, [M-Cl]+ |

Chromatographic Techniques for Purity and Composition Analysis (e.g., HPLC)

High-Performance Liquid Chromatography (HPLC) is a crucial technique for determining the purity of a compound and for separating mixtures, such as the product from unreacted starting materials or byproducts. semanticscholar.org

For 5-Chloro-2,3-dihydro-1H-inden-1-one , a common method for purity analysis is reverse-phase HPLC. sielc.com A typical setup would involve a C18 column and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), often with a small amount of acid (e.g., phosphoric or formic acid) to improve peak shape. Detection is commonly performed using a UV detector, as the aromatic ring of the indanone absorbs UV light. A patent for the synthesis of 5-chloro-1-indanone (B154136) mentions the use of HPLC with UV detection for purity analysis, highlighting its industrial relevance. chemicalbook.comgoogle.comwipo.int

For This compound , which is a chiral molecule, chiral HPLC is often employed to separate the two enantiomers. This is particularly important in pharmaceutical applications where different enantiomers can have different biological activities. Chiral stationary phases (CSPs) are used to achieve this separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are commonly used for the separation of a wide range of chiral compounds. nih.govnih.gov The mobile phase is typically a mixture of alkanes (like hexane) and an alcohol (like ethanol (B145695) or isopropanol). The separation of the enantiomers of a similar compound, a derivative of 5-chloro-2,3-dihydro-1H-inden-1-one, has been reported using a Chiralpak AD-H column with a mobile phase of ethanol and hexane, demonstrating the feasibility of this approach. nih.gov Additionally, for routine purity analysis of the racemic mixture, a standard reverse-phase HPLC method similar to the one used for the ketone intermediate can be employed. chromatographyonline.com

Table 4: Illustrative HPLC Methods

| Compound | HPLC Mode | Stationary Phase | Mobile Phase (Typical) | Detection |

| 5-Chloro-2,3-dihydro-1H-inden-1-one | Reverse-Phase | C18 | Water/Acetonitrile with 0.1% Phosphoric Acid | UV (e.g., 254 nm) |

| This compound | Reverse-Phase (Purity) | C18 | Water/Methanol with 0.1% Formic Acid | UV (e.g., 254 nm) |

| This compound | Chiral | Cellulose or Amylose-based CSP | Hexane/Ethanol | UV (e.g., 254 nm) |

Future Perspectives and Research Trajectories

Development of Novel and Green Stereoselective Synthetic Methodologies

The synthesis of chiral molecules like 5-Chloro-2,3-dihydro-1H-inden-1-ol with high stereoselectivity is a cornerstone of modern pharmaceutical development. Future research will increasingly focus on the development of novel synthetic routes that are not only efficient and selective but also environmentally benign, adhering to the principles of green chemistry. researchgate.netnih.gov

A primary objective is to reduce or eliminate the use of hazardous substances in chemical processes. nih.gov This involves exploring greener solvents, such as water or supercritical fluids like CO2, and developing reactions that minimize waste. researchgate.netnih.govnih.gov For instance, the use of Brønsted acid ionic liquids has been shown to be effective in catalyzing reactions like the C3 alkenylation of indoles, offering a metal-free alternative. researchgate.net

Biocatalysis is emerging as a powerful tool for achieving high stereoselectivity under mild reaction conditions. nih.gov Enzymes can be employed to perform specific transformations, yielding the desired enantiomer of this compound with high purity. This approach not only enhances sustainability but also often simplifies purification processes.

Table 1: Emerging Green Synthetic Strategies

| Strategy | Description | Potential Advantage for this compound Synthesis |

|---|---|---|

| Biocatalysis | Use of enzymes or whole microorganisms to catalyze chemical reactions. nih.gov | High stereoselectivity, mild reaction conditions, reduced environmental impact. |

| Flow Chemistry | Performing chemical reactions in a continuous flowing stream rather than in a batch reactor. mdpi.com | Improved safety, scalability, and process control. |

| Photochemistry | Using light to initiate chemical reactions. mdpi.com | Access to unique reaction pathways, often with high selectivity. |

| Supercritical Fluids | Using substances at a temperature and pressure above their critical point as solvents (e.g., scCO₂). nih.gov | Reduced use of volatile organic compounds, tunable solvent properties. |

Exploration of New Biological Targets and Therapeutic Areas for Derived Compounds

Derivatives of the indane and indole (B1671886) core structures have shown a wide range of biological activities, suggesting that derivatives of this compound could be valuable leads in drug discovery. Future research will focus on systematically exploring new biological targets and expanding the therapeutic applications of these compounds.

The precursor, 5-Chloro-1-indanone (B154136), is utilized in the synthesis of compounds with potential activity against solid tumors. chemicalbook.com This provides a strong rationale for exploring the anticancer potential of this compound derivatives. For example, novel indole-2-carboxamides have been developed as potent inhibitors of both wild-type and mutant epidermal growth factor receptor (EGFR), a key target in cancer therapy. nih.gov These compounds have demonstrated significant antiproliferative effects against various cancer cell lines. nih.gov

Beyond oncology, there is significant potential in infectious diseases. Indole derivatives have been investigated for their antiviral properties. nih.gov Notably, JNJ-53718678, a complex derivative, has been identified as a potent and orally bioavailable fusion inhibitor of the Respiratory Syncytial Virus (RSV). nih.gov The fungicidal and bacteriostatic effects of indanol derivatives also open avenues for developing new antimicrobial agents.

Furthermore, the structural similarity of the indanone core to neurotransmitters suggests potential applications in neuroscience. 5-Chloro-1-indanone is a starting material for preparing compounds with anticonvulsant and anticholinergic activities. chemicalbook.com This indicates that derivatives could be explored for treating neurological and psychiatric disorders.

Table 2: Potential Therapeutic Areas for this compound Derivatives

| Therapeutic Area | Potential Biological Target(s) | Example of Related Compound Activity |

|---|---|---|

| Oncology | EGFR (Epidermal Growth Factor Receptor), other kinases. nih.gov | Indole-2-carboxamide derivatives show potent inhibition of EGFRWT and EGFRT790M. nih.gov |

| Infectious Diseases | Viral fusion proteins (e.g., RSV fusion protein), bacterial cell wall synthesis. nih.gov | JNJ-53718678 is a potent RSV fusion inhibitor. nih.gov Indanol derivatives exhibit fungicidal and bacteriostatic effects. |

| Neurology | Neurotransmitter receptors and transporters. | The precursor is used to create anticonvulsants and anticholinergics. chemicalbook.com |

Advancements in Scalable Synthesis and Process Optimization for Industrial Applications

For any promising pharmaceutical intermediate to be viable, a scalable and economically feasible manufacturing process is essential. Future research will be directed towards optimizing the synthesis of this compound and its precursors for industrial-scale production.

A key focus will be on improving the efficiency of existing synthetic routes. For its precursor, 5-chloro-2,3-dihydro-1H-inden-1-one, processes have been developed that move away from problematic reagents like aluminum chloride towards more sustainable options like solid acid catalysts (e.g., zeolites) in continuous flow reactors. google.com This approach not only improves yield and product purity but also addresses significant waste disposal problems. google.com

Process optimization is a multifaceted endeavor that involves refining parameters such as temperature, pressure, reaction time, and catalyst loading. researchgate.netpatsnap.com Methodologies like Design of Experiments (DoE) can be systematically applied to identify the optimal conditions for maximizing yield and minimizing by-product formation. isomerase.comnih.gov

The transition from batch to continuous manufacturing represents a significant advancement for the pharmaceutical industry. google.com Continuous flow processes offer better control over reaction parameters, leading to more consistent product quality and improved safety. Future efforts will likely involve developing a fully continuous process for the production of this compound, from starting materials to the final purified product. This will require innovations in reactor design and real-time process analytical technology (PAT). isomerase.com

Integration of Artificial Intelligence and Machine Learning in Compound Design and Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize drug discovery and development. mednexus.orgresearchgate.net These computational tools can significantly accelerate the design and discovery of novel derivatives of this compound with enhanced therapeutic properties.

AI and ML algorithms can be trained on vast datasets of chemical structures and their biological activities to predict the properties of new, unsynthesized compounds. mdpi.com This allows for the rapid virtual screening of large compound libraries, prioritizing candidates that are most likely to be effective and have favorable pharmacokinetic profiles. nih.gov This approach makes the discovery process more efficient and cost-effective. mednexus.org

De novo drug design is another exciting application of AI, where algorithms can generate entirely new molecular structures optimized for a specific biological target. researchgate.net By providing the structure of a target protein, such as a kinase or a viral enzyme, AI models can design novel ligands based on the this compound scaffold that are predicted to bind with high affinity and selectivity.

Furthermore, AI can play a crucial role in optimizing synthetic routes by predicting reaction outcomes and suggesting the most efficient pathways. nih.gov This can help chemists to design more effective and sustainable manufacturing processes. As AI and ML models become more sophisticated, their integration into the entire drug discovery pipeline, from initial hit identification to the prediction of clinical trial outcomes, will become increasingly seamless. nih.govnih.gov

Table 3: Applications of AI/ML in the Development of this compound Derivatives

| Application | Description | Impact on Drug Discovery |

|---|---|---|

| Virtual Screening | Computational screening of large compound libraries to identify potential hits. nih.gov | Reduces time and cost of initial hit identification. |

| De Novo Design | Algorithmic generation of novel molecular structures with desired properties. researchgate.net | Enables the creation of highly optimized drug candidates. |

| ADMET Prediction | Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity of compounds. mdpi.com | Early identification of candidates with poor pharmacokinetic profiles, reducing late-stage failures. |

| Synthetic Route Optimization | Predicting the most efficient and sustainable synthetic pathways. nih.gov | Accelerates chemical synthesis and process development. |

常见问题

Q. Table 1: Synthetic Route Comparison

| Method | Reagent | Solvent | Yield Range | Purity (HPLC) |

|---|---|---|---|---|

| Electrophilic Chlorination | NCS | CHCN | 60-75% | >95% |

| Friedel-Crafts Halogenation | SOCl | DCM | 50-65% | 85-90% |

Basic: What spectroscopic techniques are most effective for characterizing this compound, and what key spectral data should researchers expect?

Methodological Answer:

Critical characterization methods include:

- H NMR : Expect signals for the hydroxyl proton (δ 4.8–5.2 ppm, broad singlet), aromatic protons (δ 6.8–7.2 ppm, multiplet), and dihydroindene protons (δ 2.5–3.5 ppm, multiplet) .

- C NMR : Peaks for the hydroxyl-bearing carbon (δ 70–75 ppm) and aromatic carbons (δ 120–140 ppm).

- FTIR : Strong O-H stretch (~3200–3400 cm) and C-Cl stretch (~550–650 cm).

- HRMS : Molecular ion peak at m/z 168.62 (CHClO) with isotopic pattern characteristic of chlorine .

Note : Compare experimental data with computational predictions (e.g., NIST Chemistry WebBook ) to validate structural assignments.

Advanced: How can researchers resolve contradictions in reported reaction yields for halogenated indenols, such as this compound versus its fluoro analogs?

Methodological Answer:

Discrepancies in yields often stem from differences in halogen reactivity and steric/electronic effects. For example:

- Halogen Electrophilicity : Fluorine’s high electronegativity slows electrophilic substitution compared to chlorine, requiring longer reaction times or higher catalyst loadings .

- Byproduct Formation : Chlorination may generate di- or tri-substituted byproducts if stoichiometry is not tightly controlled.

Q. Strategies for Optimization :

Design of Experiments (DOE) : Use factorial designs to test variables (temperature, catalyst ratio, solvent polarity).

In Situ Monitoring : Employ techniques like HPLC or Raman spectroscopy to track reaction progress and intermediate formation.

Computational Modeling : DFT calculations can predict transition-state energies for competing pathways (e.g., para vs. meta substitution) .

Advanced: What computational methods are suitable for studying the electronic effects of the chloro substituent in this compound on its reactivity?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate molecular electrostatic potential (MEP) maps to visualize electron-deficient regions near the chloro group, which influence nucleophilic attack or hydrogen bonding .

- Molecular Docking : If the compound is a drug precursor, dock it into target proteins (e.g., enzymes) to assess binding interactions. Software like AutoDock Vina or Schrödinger Suite can model these interactions.

- Reactivity Descriptors : Use Fukui indices to identify sites prone to electrophilic/nucleophilic reactions.

Example Finding : The chloro group’s electron-withdrawing effect may deactivate the aromatic ring, directing subsequent reactions (e.g., nitration) to specific positions.

Basic: What are the stability and storage requirements for this compound under laboratory conditions?

Methodological Answer:

- Stability : The compound is hygroscopic and prone to oxidation. Store under inert gas (argon or nitrogen) in amber glass vials to prevent photodegradation.

- Temperature : Room temperature is acceptable for short-term storage, but –20°C is recommended for long-term preservation .

- Handling : Use glove boxes for moisture-sensitive reactions and avoid contact with strong oxidizers (e.g., peroxides) .

Q. Decomposition Pathways :

- Hydroxyl group oxidation → ketone formation (e.g., 5-chloroindan-1-one).

- Hydrolysis under acidic/basic conditions → ring-opening products.

Advanced: How can researchers validate the purity of this compound in complex reaction mixtures?

Methodological Answer:

- Analytical HPLC : Use a C18 column with a water/acetonitrile gradient (e.g., 50:50 to 90:10 over 20 minutes) and UV detection at 254 nm. Compare retention times with authentic standards.

- LC-MS : Couple HPLC with high-resolution mass spectrometry to confirm molecular ions and detect trace impurities.

- Elemental Analysis : Validate C, H, Cl, and O percentages against theoretical values (C: 64.11%, H: 5.38%, Cl: 21.02%, O: 9.49%) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。